4-Bromo-3-methylbenzaldehyde

Catalog No.
S682533
CAS No.
78775-11-8
M.F
C8H7BrO
M. Wt
199.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-3-methylbenzaldehyde

CAS Number

78775-11-8

Product Name

4-Bromo-3-methylbenzaldehyde

IUPAC Name

4-bromo-3-methylbenzaldehyde

Molecular Formula

C8H7BrO

Molecular Weight

199.04 g/mol

InChI

InChI=1S/C8H7BrO/c1-6-4-7(5-10)2-3-8(6)9/h2-5H,1H3

InChI Key

YBXGUHGVNUFFJU-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)C=O)Br

Canonical SMILES

CC1=C(C=CC(=C1)C=O)Br

The exact mass of the compound 4-Bromo-3-methylbenzaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Bromo-3-methylbenzaldehyde (CAS: 78775-11-8) is a highly versatile, bifunctional aromatic building block characterized by an electrophilic formyl group and a cross-coupling-ready aryl bromide, separated by a meta-methyl substituent. In industrial and laboratory procurement, this compound is primarily selected for its orthogonal reactivity: the aldehyde readily participates in reductive aminations and Knoevenagel condensations, while the aryl bromide serves as a reliable handle for palladium-catalyzed Suzuki or Buchwald-Hartwig cross-couplings. The critical structural feature is the 3-methyl group, which introduces targeted steric hindrance adjacent to the bromine atom and modulates the electronic density of the aromatic ring. This specific substitution pattern makes it a superior precursor for synthesizing conformationally restricted scaffolds and highly potent active pharmaceutical ingredients (APIs) compared to unmethylated baseline analogs [1].

Substituting 4-bromo-3-methylbenzaldehyde with the more common 4-bromobenzaldehyde fundamentally alters both the 3D conformation and the target binding affinity of downstream products. The ortho-relationship of the methyl group to the bromine atom introduces critical steric hindrance that restricts the rotation of resulting C-C bonds in cross-coupled biphenyl systems, forcing them into the non-planar conformations necessary for specific ligand-receptor interactions. Furthermore, the steric bulk of the methyl group intentionally twists molecular backbones in conjugated materials, decreasing π-conjugation to stabilize specific molecular orbitals. Buyers synthesizing conformationally locked APIs, atropisomeric ligands, or precisely tuned optoelectronic materials will experience a catastrophic loss of target potency or altered photophysical properties if the unmethylated generic substitute is procured[1].

Steric Decoupling of Conjugated Systems

In the design of advanced photophysical materials and dyads, the 3-methyl group of 4-Bromo-3-methylbenzaldehyde acts as a critical steric modifier. When incorporated into biphenylene-type bridges via cross-coupling, the methyl substituent introduces steric hindrance that twists the molecular backbone, decreasing the degree of π-conjugation between adjacent aromatic rings. This structural twist stabilizes the HOMO of the bridge component and alters the energy of virtual excited states compared to planar, unmethylated bridges derived from 4-bromobenzaldehyde. Consequently, the methyl group enables precise tuning of photoinduced electron transfer rates [1].

Evidence Dimensionπ-conjugation and HOMO stabilization via steric twisting
Target Compound DataMethylated bridge induces steric twisting, decreasing conjugation
Comparator Or BaselineUnmethylated bridge (4-bromobenzaldehyde derived)
Quantified DifferenceModulates the energy of virtual excited states and hole-transfer routes
ConditionsSynthesis of Ru(II) terpyridine-expanded pyridinium dyads

Essential for procuring building blocks where precise control over molecular planarity and electronic decoupling is required for the final application.

Nanomolar Potency Enhancement in Receptor Antagonists

The 3-methyl substitution provided by 4-Bromo-3-methylbenzaldehyde is a proven determinant of biological activity in thienocyclic-based EP2/EP4 receptor antagonists. Structure-activity relationship (SAR) studies demonstrate that incorporating this specific building block yields derivatives with excellent antagonistic potency, achieving IC50 values as low as 1.08 nM against EP4. The 3-position methyl group on the resulting phenyl ring was identified as the dominant substitution for enhancing potency, whereas baseline derivatives lacking this methyl group (synthesized from 4-bromobenzaldehyde) exhibit suboptimal receptor binding profiles [1].

Evidence DimensionReceptor binding affinity (IC50)
Target Compound Data1.08 nM (EP4) for the 3-methyl derivative
Comparator Or BaselineUnsubstituted baseline from 4-bromobenzaldehyde
Quantified DifferenceThe 3-methyl group acts as the dominant structural driver for low-nanomolar target engagement
ConditionsIn vitro EP2/EP4 receptor antagonism assays

Justifies selecting the more specialized 3-methyl building block over the baseline 4-bromo analog to achieve viable clinical candidate potency.

Processability in Reductive Amination Workflows

4-Bromo-3-methylbenzaldehyde exhibits excellent reactivity in standard laboratory and industrial reductive amination workflows, proving its viability as a scalable precursor. In the synthesis of succinate receptor fluorescent tracers, the reaction of 4-bromo-3-methylbenzaldehyde with secondary amines (such as 1-methylpiperazine) using sodium triacetoxyborohydride proceeds smoothly at room temperature. The compound's aldehyde group remains highly accessible despite the meta-methyl group, allowing for efficient one-pot conversion to the corresponding tertiary amine without requiring harsh conditions or specialized catalysts[1].

Evidence DimensionReductive amination efficiency
Target Compound DataEfficient one-pot conversion to 1-(4-bromo-3-methylbenzyl)-4-methylpiperazine
Comparator Or BaselineStandard unhindered benzaldehydes
Quantified DifferenceMaintains high reactivity and processability under mild conditions (room temperature, 17 h)
ConditionsReaction with 1-methylpiperazine and NaBH(OAc)3 in DCM

Confirms that the compound can be seamlessly integrated into mainstream pharmaceutical hit-to-lead pipelines utilizing standard reductive amination protocols.

High-Yield Condensation for Optoelectronic Materials

4-Bromo-3-methylbenzaldehyde demonstrates excellent processability and reactivity in base-catalyzed condensation reactions used to build extended π-conjugated systems. In the synthesis of cyanostyrylthiophene (CST) linkages for visible-light-driven hydrogen production, the reaction of 4-bromo-3-methylbenzaldehyde with thiophene-2-carbaldehyde derivatives achieves yields exceeding 90%. The inclusion of the methyl group provides necessary solubility and allows for fine-tuning of the optical bandgap (e.g., 1.97 eV) in the resulting polymers without compromising the coupling efficiency of the aldehyde moiety [1].

Evidence DimensionCondensation reaction yield and bandgap tuning
Target Compound Data>90% yield; resulting polymer bandgap of 1.97 eV
Comparator Or BaselineStandard aryl aldehydes
Quantified DifferenceMaintains >90% coupling efficiency while providing essential solubility/steric tuning
ConditionsBase-catalyzed condensation (sodium tert-butoxide in methanol)

Ensures high atom-economy and reliable processability when synthesizing advanced organic materials and fluorophores.

Synthesis of Conformationally Restricted APIs

Due to the steric hindrance provided by the 3-methyl group, this compound is the optimal starting material for synthesizing biphenyl-containing active pharmaceutical ingredients (APIs) that require a locked, non-planar conformation to achieve low-nanomolar receptor binding affinity, such as EP2/EP4 antagonists[1].

Development of Tunable Optoelectronic Polymers

The compound serves as a highly efficient precursor for Knoevenagel condensations in the production of cyanostyrylthiophene-based conjugated polymers. The methyl group provides essential solubility and allows for the precise tuning of the optical bandgap without compromising the >90% coupling efficiency [2].

Construction of Sterically Decoupled Photophysical Dyads

In materials science, it is utilized to synthesize biphenylene-type bridges where the methyl substituent intentionally twists the molecular backbone. This precise steric control decreases π-conjugation, enabling researchers to stabilize specific molecular orbitals and govern photoinduced electron transfer rates [3].

High-Throughput Hit-to-Lead Library Generation

Given its excellent processability in standard reductive amination and Suzuki cross-coupling workflows, 4-bromo-3-methylbenzaldehyde is an ideal bifunctional building block for generating diverse libraries of functionalized benzylamines and biphenyls during pharmaceutical hit-to-lead optimization [4].

XLogP3

3.1

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

4-Bromo-3-methylbenzaldehyde

Dates

Last modified: 08-15-2023

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